molecular formula C11H14ClF2N B2654853 2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride CAS No. 2567503-46-0

2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2654853
CAS No.: 2567503-46-0
M. Wt: 233.69
InChI Key: OIPJPYRIMVCZNM-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, along with two fluorine atoms and an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of Fluorine Atoms: The difluorination of the intermediate can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or aromatic compounds.

Scientific Research Applications

2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyclopropylphenyl)ethanamine;hydrochloride: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-(2-Phenyl)-2,2-difluoroethanamine;hydrochloride: Lacks the cyclopropyl group, which may influence its steric and electronic properties.

Uniqueness

2-(2-Cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride is unique due to the presence of both cyclopropyl and difluoro groups, which impart distinct steric and electronic characteristics. These features may enhance its reactivity and specificity in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-(2-cyclopropylphenyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-11(13,7-14)10-4-2-1-3-9(10)8-5-6-8;/h1-4,8H,5-7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPJPYRIMVCZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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